2-(Naphthalen-2-yl)-1,3,2-dioxaborinane
Overview
Description
2-(Naphthalen-2-yl)-1,3,2-dioxaborinane is an organic compound that belongs to the class of boron-containing heterocycles This compound features a naphthalene ring fused with a dioxaborinane ring, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-2-yl)-1,3,2-dioxaborinane typically involves the reaction of naphthalene-2-boronic acid with diols under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where naphthalene-2-boronic acid reacts with a diol in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to enhance efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-2-yl)-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron center to different oxidation states.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, or halides can be used under mild conditions.
Major Products
The major products formed from these reactions include boronic acids, borate esters, and various substituted boron compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(Naphthalen-2-yl)-1,3,2-dioxaborinane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex boron-containing molecules.
Biology: The compound is explored for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing to investigate its role in drug design and development, especially for targeting specific biological pathways.
Mechanism of Action
The mechanism by which 2-(Naphthalen-2-yl)-1,3,2-dioxaborinane exerts its effects involves the interaction of the boron atom with various molecular targets. Boron can form stable covalent bonds with nucleophilic sites in biological molecules, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to therapeutic effects. The pathways involved often include inhibition of enzyme activity or alteration of signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-boronic acid: A precursor in the synthesis of 2-(Naphthalen-2-yl)-1,3,2-dioxaborinane.
Phenylboronic acid: Another boronic acid with similar reactivity but different structural properties.
Boronate esters: Compounds with similar boron-containing functional groups but different organic frameworks.
Uniqueness
This compound is unique due to its fused ring structure, which imparts distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring robust boron-containing compounds, such as in materials science and medicinal chemistry .
Properties
IUPAC Name |
2-naphthalen-2-yl-1,3,2-dioxaborinane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO2/c1-2-5-12-10-13(7-6-11(12)4-1)14-15-8-3-9-16-14/h1-2,4-7,10H,3,8-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSISWYMCMIZJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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